molecular formula C8H16ClNO2 B6308966 Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride CAS No. 222530-35-0

Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride

Cat. No. B6308966
CAS RN: 222530-35-0
M. Wt: 193.67 g/mol
InChI Key: OOFXENVWECZJBF-UOERWJHTSA-N
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Description

“Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is a solid substance and is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride” is determined by its molecular formula, C7H14ClNO2 . This indicates that the molecule contains seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of factor xa inhibitors , suggesting potential targets could be enzymes involved in the coagulation pathway.

Pharmacokinetics

Its solubility in methanol suggests it may be well-absorbed in the body

Result of Action

If it acts as a factor Xa inhibitor, it could prevent the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

properties

IUPAC Name

methyl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFXENVWECZJBF-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1S,3R)-

CAS RN

222530-35-0
Record name Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1S,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222530-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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